LDHA Binding Affinity: Ki = 5.46 µM Provides a Measurable Baseline for Scaffold Optimization
The compound exhibits a Ki of 5.46 µM against human LDHA in a fluorescence-based enzymatic assay using pyruvate as substrate (3 min incubation) [1]. This value is approximately 25‑fold weaker than the prototypical LDHA inhibitor FX11 (Ki ≈ 0.22 µM) measured in a comparable enzymatic assay [2]. However, the compound’s distinct chemotype offers a divergent starting point for structure‑activity relationship (SAR) exploration, potentially addressing liabilities such as selectivity or metabolic stability that are not captured by potency alone.
| Evidence Dimension | LDHA inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 5.46 µM (BindingDB BDBM50592886) |
| Comparator Or Baseline | FX11 (LDHA inhibitor) Ki ≈ 0.22 µM (J. Med. Chem. 2011) |
| Quantified Difference | ≈ 25‑fold lower potency relative to FX11 |
| Conditions | Human LDHA, pyruvate substrate, 3 min fluorescence assay (target); literature enzymatic assay (FX11) |
Why This Matters
Establishes the compound as a validated, albeit moderate, LDHA binder, offering a quantitative starting point for medicinal chemistry programs that require scaffold diversity to circumvent IP or selectivity constraints.
- [1] BindingDB entry BDBM50592886 (CHEMBL5199516). Affinity Data: Ki = 5.46E+3 nM for human LDHA. Assay: inhibition of LDHA in human liver using pyruvate as substrate, 3 min fluorescence assay. View Source
- [2] Le, N., et al. "Discovery of a potent and selective lactate dehydrogenase A inhibitor with antitumor activity in vivo." J. Med. Chem., 2011, 54(6), 1643–1656. DOI: 10.1021/jm101276q View Source
